Cas no 2870646-20-9 (1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- )

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl-, is a fluorinated pyrazole derivative with applications in medicinal chemistry and organic synthesis. Its sulfonyl fluoride moiety serves as a reactive handle for selective covalent modification of proteins, making it valuable in chemical biology and drug discovery. The compound exhibits stability under typical handling conditions while maintaining reactivity toward nucleophilic residues. The ethyl and methyl substituents enhance its lipophilicity, potentially improving membrane permeability in biological systems. This reagent is particularly useful for developing irreversible inhibitors or activity-based probes due to its balanced electrophilicity and selectivity profile. It is typically handled under inert conditions to preserve its functional group integrity.
1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl-  structure
2870646-20-9 structure
Product name:1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl-
CAS No:2870646-20-9
MF:C6H9FN2O2S
Molecular Weight:192.211263418198
CID:5563155

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- 化学的及び物理的性質

名前と識別子

    • 1-Ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride (ACI)
    • 1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl-
    • インチ: 1S/C6H9FN2O2S/c1-3-9-6(12(7,10)11)5(2)4-8-9/h4H,3H2,1-2H3
    • InChIKey: WXRLPYIHFIDLFC-UHFFFAOYSA-N
    • SMILES: O=S(C1N(CC)N=CC=1C)(F)=O

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37469962-0.25g
1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride
2870646-20-9
0.25g
$801.0 2023-07-07
Enamine
EN300-37469962-2.5g
1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride
2870646-20-9
2.5g
$1707.0 2023-07-07
Enamine
EN300-37469962-0.05g
1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride
2870646-20-9
0.05g
$732.0 2023-07-07
Enamine
EN300-37469962-10.0g
1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride
2870646-20-9
10.0g
$3746.0 2023-07-07
Enamine
EN300-37469962-1.0g
1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride
2870646-20-9
1.0g
$871.0 2023-07-07
Enamine
EN300-37469962-0.1g
1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride
2870646-20-9
0.1g
$767.0 2023-07-07
Enamine
EN300-37469962-5.0g
1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride
2870646-20-9
5.0g
$2525.0 2023-07-07
Enamine
EN300-37469962-0.5g
1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride
2870646-20-9
0.5g
$836.0 2023-07-07

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- 関連文献

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- に関する追加情報

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- and Its Applications in Modern Chemical Biology

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- (CAS No. 2870646-20-9) is a versatile sulfonamide derivative that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities. The presence of both a sulfonyl fluoride and an ethylmethyl substituent in its molecular structure imparts distinct reactivity and utility in synthetic chemistry and drug discovery.

The< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl scaffold is particularly valuable in medicinal chemistry because it can serve as a key intermediate in the synthesis of various bioactive molecules. The sulfonyl fluoride group is known for its ability to participate in nucleophilic substitution reactions, making it an excellent tool for constructing more complex structures. Additionally, the ethylmethyl substitution enhances the compound's solubility and stability, facilitating its use in both laboratory-scale reactions and larger-scale applications.

In recent years, there has been a surge in research focused on developing novel sulfonamide-based drugs due to their demonstrated efficacy in targeting various diseases. The< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl compound has been explored in several preclinical studies as a potential lead molecule for therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has made it a promising candidate for further development.

One of the most compelling aspects of< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl is its role in the development of inhibitors for enzymes involved in metabolic pathways. For instance, researchers have utilized this compound to create inhibitors targeting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in DNA synthesis and repair. By modifying the< strong>pyrazole core, scientists have been able to fine-tune the binding affinity and selectivity of these inhibitors, leading to more effective therapeutic outcomes.

The< strong>sulfonyl fluoride group in< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl also plays a critical role in modulating biological activity. This group can be selectively converted into other functional moieties, such as carboxylic acids or amines, through various chemical transformations. This flexibility makes it an invaluable building block for designing molecules with tailored properties.

In addition to its applications in drug discovery, 1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl has found utility in materials science and catalysis. Its unique electronic properties have been exploited in the development of organic semiconductors and ligands for transition metal catalysts. These applications highlight the compound's broad utility beyond traditional pharmaceuticals.

The synthesis of< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly beneficial in streamlining the synthesis pathway.

The growing interest in< strong>pyrazole-based compounds has also spurred innovation in computational chemistry and molecular modeling. Researchers are increasingly using these tools to predict the biological activity of novel derivatives before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process by identifying promising candidates with high accuracy.

In conclusion, 1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl (CAS No. 2870646-20-9) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, while its reactivity allows for diverse functional modifications. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements across multiple scientific disciplines.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited